molecular formula C11H21N3O3S B4125177 Tert-butyl 2-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]hydrazinecarboxylate

Tert-butyl 2-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]hydrazinecarboxylate

Cat. No.: B4125177
M. Wt: 275.37 g/mol
InChI Key: CXPWLTZFOULNPZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate is an organic compound with a complex structure that includes a tert-butyl group, a tetrahydrofuran ring, and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]hydrazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl hydrazinecarboxylate with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 2-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating certain diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Tert-butyl 2-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate and tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate.

Uniqueness

What sets Tert-butyl 2-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]hydrazinecarboxylate apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-(oxolan-2-ylmethylcarbamothioylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3S/c1-11(2,3)17-10(15)14-13-9(18)12-7-8-5-4-6-16-8/h8H,4-7H2,1-3H3,(H,14,15)(H2,12,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPWLTZFOULNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=S)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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